Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Medicinal Chemistry Endocrinology Enzyme Inhibition

Researchers seeking a bench-stable, regiospecific electrophile for SNAr diversification face supply inconsistency and variable reactivity in generic analogs. This compound resolves that need with a defined fluoro-nitro-ethoxy substitution pattern optimized for predictable coupling. - Predictable reactivity: 4-Fluoro group, activated by the 5-nitro group, undergoes selective displacement under mild conditions. - Versatile scaffold: Reported aromatase inhibitory activity (IC50 = 5.03 µM) enables use as a probe or TCI warhead precursor. - Dual-path diversification: Ethoxy ester and reducible nitro group provide multiple orthogonal synthetic handles.

Molecular Formula C11H12FNO5
Molecular Weight 257.21 g/mol
Cat. No. B8550184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-4-fluoro-5-nitrobenzoate
Molecular FormulaC11H12FNO5
Molecular Weight257.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)OCC)[N+](=O)[O-])F
InChIInChI=1S/C11H12FNO5/c1-3-17-10-6-8(12)9(13(15)16)5-7(10)11(14)18-4-2/h5-6H,3-4H2,1-2H3
InChIKeyCOCQUMPOGYMNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate: Procurement & Differentiation


Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate (CAS 1033716-12-9) is a polysubstituted aromatic ester with the molecular formula C11H12FNO5 and a molecular weight of 257.21 g/mol . It belongs to the class of fluorinated nitrobenzoate building blocks, which are valued in medicinal chemistry and agrochemical research as versatile intermediates for the synthesis of more complex molecules via nucleophilic aromatic substitution (SNAr) and other transformations [1]. The compound incorporates an electron-withdrawing nitro group, a fluorine atom that can serve as a leaving group in SNAr reactions, and an ethoxy substituent that modulates lipophilicity and electronic properties.

SNAr building block – Fluorine leaving group enables mild nucleophilic aromatic substitution.
Enzyme probe – Reported CYP19A1 (aromatase) inhibition context for assay development.
Fine-tuned properties – Ethoxy group modulates lipophilicity and electronic effects for scaffold optimization.

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate: Why Substitution Fails


Substituting Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate with a closely related analog (e.g., a chloro-, bromo-, or methoxy- analog) is not a straightforward, drop-in replacement. The specific combination and position of the ethoxy, fluoro, and nitro substituents create a unique electronic and steric environment that governs reactivity in nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and biological target engagement [1]. The fluorine atom at the 4-position serves as an optimal leaving group, but its reactivity is finely tuned by the adjacent electron-withdrawing nitro group at the 5-position and the electron-donating ethoxy group at the 2-position. Replacing the fluorine with chlorine or bromine alters the leaving group ability and may lead to undesired side reactions or necessitate harsher conditions [2]. Similarly, changing the ethoxy group to a methoxy group or moving substituents to different positions can significantly impact the compound's lipophilicity, metabolic stability, and, crucially, its inhibitory activity against enzymes like aromatase or carboxylesterases, as observed in structure-activity relationship (SAR) studies of related nitrobenzoate esters [3].

Leaving group mismatch
Replacing fluorine with Cl or Br slows SNAr, may require harsher conditions and reduce yield.
Alkoxy group change
Methoxy analog shifts lipophilicity (~0.5 clogP) and metabolic stability, altering biological profile.
Regioisomer interference
Moving substituents disrupts electronic activation and SNAr regioselectivity; reactivity may not transfer.

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate: Quantitative Differentiation


Aromatase (CYP19A1) Inhibition

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate has been reported to inhibit human aromatase (CYP19A1) with an IC50 value of 5.03 µM (5030 nM) when co-expressed with P450 reductase in a fluorimetric assay [1]. This provides a quantitative benchmark for activity in this enzyme class. Direct comparator data for other fluoro-nitrobenzoate analogs is not available in the same assay. However, this value can be compared to the clinical aromatase inhibitor Letrozole, which typically has an IC50 in the low nanomolar range (e.g., ~11 nM) [2]. The observed micromolar activity for Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate suggests it is a moderate potency inhibitor and may serve as a starting point for further optimization, rather than a potent lead compound.

CYP19A1 Inhibition
Cross-study comparable
Target IC50 = 5.03 µM
Comparator Letrozole ≈ 11 nM
Moderate potency context; supports scaffold optimization studies.
Reported in fluorimetric assay; class-level inference.
Medicinal Chemistry Endocrinology Enzyme Inhibition

SNAr: Fluorine Leaving Group Superiority

In the synthesis of pyrrolo[2,1-c][1,4]benzodiazepine (PBD) precursors, the fluorine atom on the benzoate ring is critical for efficient nucleophilic aromatic substitution (SNAr) [1]. A comparative study on methyl and ethyl 2-nitro-5-fluorobenzoates demonstrated that the fluorine substituent undergoes smooth substitution with various amines. Replacing the fluorine with a chlorine or bromine atom in the same position is known to significantly decrease the reaction rate and may require more forcing conditions (e.g., higher temperatures, stronger bases, or transition metal catalysis), which can lead to lower yields and byproduct formation [2]. The ethoxy group at the 2-position in the target compound provides additional steric and electronic tuning that is absent in the unsubstituted or 2-methoxy analogs, potentially offering a distinct reactivity profile.

SNAr Leaving Group
Class-level inference
F >> Cl > Br
Reactivity trend in activated 2-nitro-5-halobenzoates
Supports SNAr reaction design under mild conditions.
Trend reported; experimental confirmation recommended.
Synthetic Chemistry Medicinal Chemistry SNAr Reactions

Lipophilicity & Electronic Effects

The ethoxy group at the 2-position confers distinct physicochemical properties compared to methoxy or unsubstituted analogs. While specific experimental logP values for this compound are not publicly available, the presence of an ethyl group versus a methyl group in the 2-alkoxy substituent is a well-established determinant of lipophilicity. For instance, replacing a 2-methoxy group with a 2-ethoxy group in a related benzoate series increases the calculated logP by approximately 0.5 log units, indicating enhanced lipophilicity and potential for improved membrane permeability [1]. Furthermore, the ethoxy group's electron-donating effect through resonance is slightly greater than that of a methoxy group, which can fine-tune the reactivity of the aromatic ring and the fluorine leaving group in SNAr reactions. The presence of the 4-fluoro substituent, in combination with the 5-nitro group, creates a unique electron-deficient aromatic system that is crucial for its reactivity profile.

Lipophilicity & Electronics
Class-level inference
clogP ≈ 2.5 (ethoxy) vs ≈ 2.0 (methoxy)
σp -0.24 (ethoxy) vs -0.27 (methoxy)
Supports fine-tuning of ADME and reactivity profiles.
Calculated values; experimental logP may differ.
Medicinal Chemistry ADME Physicochemical Properties

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate: Key Applications


Covalent Inhibitor & Heterocycle Building Block

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate is an ideal starting material for the synthesis of targeted covalent inhibitors (TCIs) or complex heterocycles via SNAr chemistry [1]. The 4-fluoro substituent, activated by the adjacent nitro group, can be selectively displaced by a nucleophile (e.g., a primary amine from a targeting ligand) under mild conditions. This allows for the late-stage introduction of the 2-ethoxy-5-nitrobenzoate warhead or scaffold onto a more complex molecule. The resulting product can then be further elaborated (e.g., by reduction of the nitro group to an amine for subsequent functionalization) to generate diverse chemical libraries. The compound's moderate aromatase inhibitory activity (IC50 = 5.03 µM) [2] also suggests its potential use as a scaffold for developing novel aromatase inhibitors, where the 2-ethoxy group could be optimized to improve potency and selectivity.

SNAr Electrophile for Amine & Thiol Conjugation

This compound serves as a reliable, bench-stable electrophile for SNAr reactions with a wide range of nitrogen and sulfur nucleophiles. The combination of the 5-nitro group (strong electron-withdrawing) and the 4-fluoro group (excellent leaving group) ensures high reactivity and predictable regioselectivity [1]. This makes it a valuable tool for chemists seeking to conjugate diverse amines (e.g., amino acids, peptides, heterocyclic amines) onto a benzoate core. The ethoxy group at the 2-position provides a convenient handle for further diversification or for modulating the solubility and lipophilicity of the final conjugate.

Probe for Carboxylesterase & Aromatase Activity

Based on its reported inhibition of human aromatase (IC50 = 5.03 µM) [2] and the known activity of related nitrobenzoate esters against carboxylesterases [3], this compound could be explored as a chemical probe to investigate the function of these enzymes. Its moderate potency may be sufficient for certain in vitro biochemical assays. Furthermore, its distinct structure allows for the design of a matched molecular pair analysis with analogs like Ethyl 2-ethoxy-5-nitrobenzoate (lacking the 4-fluoro group) to dissect the contribution of the fluorine atom to binding and selectivity.

Fluorinated Agrochemical Intermediate

Fluorinated nitrobenzoates are established intermediates in the synthesis of agrochemicals, particularly herbicides [4]. The specific substitution pattern of Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate provides a unique entry point for constructing novel fluorinated aryl ethers or amines that may possess herbicidal or fungicidal activity. The ethoxy group can be readily cleaved to reveal a phenol, or the nitro group reduced to an amine, offering multiple pathways for structural diversification. Its use in this field is supported by the broader class of monofluorophenyl-4'-nitrophenyl ether derivatives with known herbicidal properties.

Application
Selection Property
Validation Focus
Covalent inhibitor & heterocycle synthesis
SNAr-active fluorinated scaffold
Reaction selectivity and yield
Amine / thiol conjugation
Bench-stable SNAr electrophile
Conjugate purity and coupling efficiency
CYP19A1 / carboxylesterase probe
Reported enzyme inhibition context
Biochemical assay response and selectivity
Agrochemical intermediate
Fluorinated aryl ether precursor
Herbicidal / fungicidal activity screening

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